molecular formula C8H6F2O3 B1296662 (3,4-Difluorophenoxy)acetic acid CAS No. 370-58-1

(3,4-Difluorophenoxy)acetic acid

Cat. No.: B1296662
CAS No.: 370-58-1
M. Wt: 188.13 g/mol
InChI Key: TXHHUINCRBZJDL-UHFFFAOYSA-N
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Description

(3,4-Difluorophenoxy)acetic acid: is an organic compound with the molecular formula C8H6F2O3. It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with two fluorine atoms at the 3 and 4 positions. This compound is primarily used in research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Difluorophenoxy)acetic acid typically involves the reaction of 3,4-difluorophenol with chloroacetic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution of the chlorine atom by the phenoxide ion, forming the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions: (3,4-Difluorophenoxy)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, (3,4-Difluorophenoxy)acetic acid is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In biological and medical research, this compound is studied for its potential effects on biological systems. It may be used in the development of pharmaceuticals or as a tool to study biochemical pathways .

Industry: In industrial applications, this compound is used in the production of agrochemicals, polymers, and other materials. Its unique properties make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of (3,4-Difluorophenoxy)acetic acid involves its interaction with specific molecular targets. The fluorine atoms on the phenyl ring enhance its reactivity and binding affinity to certain enzymes or receptors. This interaction can modulate biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: (3,4-Difluorophenoxy)acetic acid is unique due to its dual fluorine substitutions, which impart distinct chemical and physical properties. These properties make it valuable in applications where specific reactivity and stability are required .

Properties

IUPAC Name

2-(3,4-difluorophenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O3/c9-6-2-1-5(3-7(6)10)13-4-8(11)12/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXHHUINCRBZJDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10307299
Record name (3,4-difluorophenoxy)acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

370-58-1
Record name 370-58-1
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Record name (3,4-difluorophenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10307299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,4-difluorophenoxy)acetic acid
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